molecular formula C21H25N3O5 B4166848 1-(4-methoxy-2-nitrophenyl)-4-(4-propoxybenzoyl)piperazine

1-(4-methoxy-2-nitrophenyl)-4-(4-propoxybenzoyl)piperazine

Cat. No. B4166848
M. Wt: 399.4 g/mol
InChI Key: UYQDKJVLUKFFPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methoxy-2-nitrophenyl)-4-(4-propoxybenzoyl)piperazine, also known as MNPP, is a chemical compound that has recently gained attention in scientific research. MNPP is a piperazine derivative that has shown promising results in various biochemical and physiological studies.

Mechanism of Action

The mechanism of action of 1-(4-methoxy-2-nitrophenyl)-4-(4-propoxybenzoyl)piperazine is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. 1-(4-methoxy-2-nitrophenyl)-4-(4-propoxybenzoyl)piperazine has been shown to inhibit the activity of these pathways, leading to the inhibition of cell growth, inflammation, and oxidative stress.
Biochemical and Physiological Effects:
1-(4-methoxy-2-nitrophenyl)-4-(4-propoxybenzoyl)piperazine has been found to have various biochemical and physiological effects, including the inhibition of cell growth, induction of apoptosis, reduction of inflammation, and neuroprotection. 1-(4-methoxy-2-nitrophenyl)-4-(4-propoxybenzoyl)piperazine has also been shown to modulate the expression of various genes and proteins involved in these processes.

Advantages and Limitations for Lab Experiments

1-(4-methoxy-2-nitrophenyl)-4-(4-propoxybenzoyl)piperazine has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. 1-(4-methoxy-2-nitrophenyl)-4-(4-propoxybenzoyl)piperazine is also easy to synthesize and can be obtained in large quantities. However, 1-(4-methoxy-2-nitrophenyl)-4-(4-propoxybenzoyl)piperazine has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for 1-(4-methoxy-2-nitrophenyl)-4-(4-propoxybenzoyl)piperazine research, including the investigation of its potential as a therapeutic agent in various diseases, the optimization of its synthesis and purification methods, and the elucidation of its mechanism of action. 1-(4-methoxy-2-nitrophenyl)-4-(4-propoxybenzoyl)piperazine can also be used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, 1-(4-methoxy-2-nitrophenyl)-4-(4-propoxybenzoyl)piperazine is a promising compound that has shown potential as a therapeutic agent in various diseases. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1-(4-methoxy-2-nitrophenyl)-4-(4-propoxybenzoyl)piperazine have been discussed in this paper. Further research is needed to fully understand the potential of 1-(4-methoxy-2-nitrophenyl)-4-(4-propoxybenzoyl)piperazine as a therapeutic agent and to develop new drugs based on its structure.

Scientific Research Applications

1-(4-methoxy-2-nitrophenyl)-4-(4-propoxybenzoyl)piperazine has been studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative disorders. 1-(4-methoxy-2-nitrophenyl)-4-(4-propoxybenzoyl)piperazine has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 1-(4-methoxy-2-nitrophenyl)-4-(4-propoxybenzoyl)piperazine also exhibits anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. In addition, 1-(4-methoxy-2-nitrophenyl)-4-(4-propoxybenzoyl)piperazine has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

[4-(4-methoxy-2-nitrophenyl)piperazin-1-yl]-(4-propoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5/c1-3-14-29-17-6-4-16(5-7-17)21(25)23-12-10-22(11-13-23)19-9-8-18(28-2)15-20(19)24(26)27/h4-9,15H,3,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYQDKJVLUKFFPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(C=C(C=C3)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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